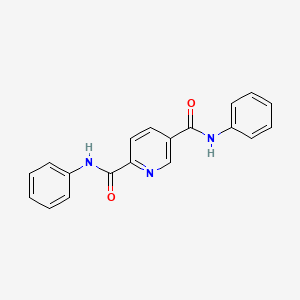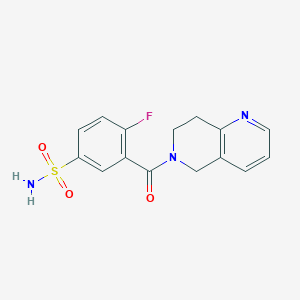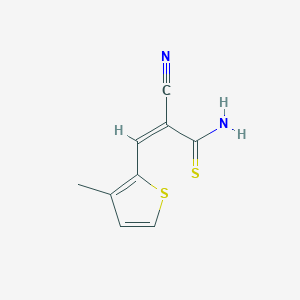
N,N'-diphenyl-2,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-diphenyl-2,5-pyridinedicarboxamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 368.42 g/mol.
Aplicaciones Científicas De Investigación
N,N'-diphenyl-2,5-pyridinedicarboxamide has been extensively studied for its potential applications in various fields such as materials science, analytical chemistry, and biomedical research. In materials science, this compound is used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. In analytical chemistry, this compound is used as a chelating agent for the determination of metal ions in complex matrices. In biomedical research, this compound has been studied for its potential as an anticancer agent, antimicrobial agent, and as a fluorescent probe for the detection of amyloid fibrils.
Mecanismo De Acción
The mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide is not well understood. However, it is known to bind to metal ions such as zinc and copper, which are important for various biological processes. This compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may contribute to this compound's potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. However, it has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-diphenyl-2,5-pyridinedicarboxamide in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, this compound has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of N,N'-diphenyl-2,5-pyridinedicarboxamide. One potential area of research is the development of this compound-based metal-organic frameworks for gas storage and separation. Another area of research is the use of this compound as a chelating agent for the determination of metal ions in biological samples. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications as an anticancer and antimicrobial agent.
Métodos De Síntesis
The synthesis of N,N'-diphenyl-2,5-pyridinedicarboxamide involves the reaction between 2,5-diaminopyridine and diphenylchlorophosphate in the presence of triethylamine. The reaction yields N,N'-diphenyl-2,5-pyridinediamine, which is then treated with oxalyl chloride to form this compound. The purity of this compound can be improved by recrystallization from ethanol.
Propiedades
IUPAC Name |
2-N,5-N-diphenylpyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(21-15-7-3-1-4-8-15)14-11-12-17(20-13-14)19(24)22-16-9-5-2-6-10-16/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFSCPKAHMFATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5637439.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5637447.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5637449.png)

![4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B5637466.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)
![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)
![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)


![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5637501.png)
![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)
![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)